2-Chloro-4-(piperazin-1-yl)pyrimidine
Overview
Description
2-Chloro-4-(piperazin-1-yl)pyrimidine is an organic compound with the molecular formula C8H11ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in medicinal chemistry and pharmaceutical research due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The compound acts as a mixed-type inhibitor , exhibiting both competitive and non-competitive inhibition
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the breakdown of ACh is slowed down, leading to an increase in the level of ACh. This enhances cholinergic neurotransmission, which is important for learning and memory .
Result of Action
The primary result of the action of this compound is the inhibition of AChE activity , leading to an increase in the level of ACh . This can enhance cholinergic neurotransmission, potentially improving learning and memory . This makes the compound a potential candidate for the development of drugs for the treatment of AD .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine is reacted with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: This is the primary reaction where the chlorine atom is replaced by nucleophiles.
Oxidation and reduction: These reactions can modify the piperazine ring or the pyrimidine core.
Coupling reactions: Such as Suzuki or Heck coupling, where the compound can form bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA).
Coupling reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted piperazine derivatives .
Scientific Research Applications
2-Chloro-4-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly as a building block for drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(piperazin-1-yl)pyrimidine, used in various coupling reactions.
4-Phenylpiperazin-1-yl)pyrimidine: Another derivative used in medicinal chemistry for its biological activity.
1-(2-Pyrimidyl)piperazine: Used in similar applications, particularly in the study of enzyme inhibition.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its efficacy in medicinal applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-chloro-4-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYCOYORWAGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391878 | |
Record name | 2-Chloro-4-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174728-03-1 | |
Record name | 2-Chloro-4-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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